2-Fluoro-4-(isopropoxy)benzotrifluoride
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Overview
Description
2-Fluoro-4-(isopropoxy)benzotrifluoride is an organic compound with the molecular formula C10H10F4O It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluoro group at the second position and an isopropoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(isopropoxy)benzotrifluoride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzotrifluoride derivative.
Isopropoxylation: The isopropoxy group is introduced at the fourth position through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(isopropoxy)benzotrifluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro and isopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzotrifluoride derivatives.
Scientific Research Applications
2-Fluoro-4-(isopropoxy)benzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(isopropoxy)benzotrifluoride involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluoro and isopropoxy groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methoxy)benzotrifluoride
- 2-Fluoro-4-(ethoxy)benzotrifluoride
- 2-Fluoro-4-(tert-butoxy)benzotrifluoride
Uniqueness
2-Fluoro-4-(isopropoxy)benzotrifluoride is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzotrifluorides
Properties
Molecular Formula |
C10H10F4O |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-yloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-7-3-4-8(9(11)5-7)10(12,13)14/h3-6H,1-2H3 |
InChI Key |
YJBSCSISPUWZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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